molecular formula C10H13NO5 B3085465 3-(2-Methoxy-5-nitrophenoxy)propan-1-ol CAS No. 1156068-41-5

3-(2-Methoxy-5-nitrophenoxy)propan-1-ol

Cat. No.: B3085465
CAS No.: 1156068-41-5
M. Wt: 227.21 g/mol
InChI Key: IAKZNHJZKXNJNU-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrophenoxy)propan-1-ol is a synthetic organic compound featuring a propanol backbone substituted with a phenoxy group containing methoxy (–OCH₃) and nitro (–NO₂) moieties at the 2- and 5-positions, respectively. The hydroxyl (–OH) group at the terminal carbon of the propanol chain contributes to its polar nature, making it soluble in polar solvents. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in β-blockers or nitroaromatic derivatives, where substituent positioning critically influences reactivity and biological activity .

Properties

IUPAC Name

3-(2-methoxy-5-nitrophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-15-9-4-3-8(11(13)14)7-10(9)16-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKZNHJZKXNJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Methoxy-5-nitrophenoxy)propan-1-ol typically involves the reaction of 2-methoxy-5-nitrophenol with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

3-(2-Methoxy-5-nitrophenoxy)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with halides or other nucleophiles under suitable conditions.

Scientific Research Applications

3-(2-Methoxy-5-nitrophenoxy)propan-1-ol has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(2-Methoxy-5-nitrophenoxy)propan-1-ol to other propanol-derived compounds are outlined below. Key differences lie in substituent groups, molecular weight, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Substituents (Position) Functional Groups Key Properties/Applications
This compound C₁₀H₁₃NO₅ –OCH₃ (2), –NO₂ (5) on phenoxy –OH, –OCH₃, –NO₂ High polarity; nitro group enhances reactivity in electrophilic substitutions
1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (163685-37-8) C₂₀H₃₄N₂O₅ –OCH₂CH₂OCH₃ (4), –NHCH(CH₃)₂ (3) –OH, –OCH₃, –NH– β-blocker intermediate; isopropylamino group enhances receptor binding
1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol (149877-41-8) C₁₈H₂₂ClNO –Cl (2), –N(CH₃)₂ (3) –Cl, –N(CH₃)₂, –OH Anticholinergic activity; chloro group increases lipophilicity
Isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate (T3D4050) C₁₇H₂₀N₂O₃ –OCH₃ (4), –NH–COO–CH(CH₃)₂ (2) –OCH₃, –NH–COO– Hydrazine derivative; used in carbamate synthesis

Key Findings

Substituent Effects: The nitro group in this compound increases electrophilicity compared to methoxy or chloro substituents in analogs. This enhances its utility in nitro-reduction reactions or as a precursor in dye synthesis . Methoxy groups in position 2 (as in the target compound) or 4 (as in T3D4050) influence steric hindrance and electronic effects, altering reaction kinetics in nucleophilic substitutions .

The chlorophenyl analog (149877-41-8) exhibits anticholinergic effects due to lipophilic Cl and tertiary amine groups, contrasting with the target compound’s nitro-driven reactivity .

Stability and Solubility: The hydroxyl group in this compound improves water solubility (logP ≈ 1.2) compared to the more lipophilic chlorophenyl analog (logP ≈ 2.8) . Thermal stability is reduced in nitro-substituted compounds due to decomposition risks, unlike methoxy or chloro derivatives .

Research Implications

  • Synthetic Applications : The nitro group’s electron-withdrawing nature makes the target compound a valuable intermediate for explosives, dyes, or pharmaceuticals requiring nitroaromatic backbones.
  • Biological Limitations: Absence of amino or chloro groups limits direct therapeutic use but supports niche roles in prodrug design .

Biological Activity

3-(2-Methoxy-5-nitrophenoxy)propan-1-ol is a chemical compound that has garnered attention in biological research due to its potential bioactive properties. This article delves into its biological activity, including its mechanisms of action, antiproliferative effects, and therapeutic potential, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy and nitro group on the phenoxy ring, which may influence its biological activity. Its chemical structure can be represented as follows:

C10H13NO4\text{C}_{10}\text{H}_{13}\text{N}\text{O}_4

The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain cellular pathways, potentially impacting processes such as cell proliferation and apoptosis.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. The results indicate significant cytotoxic effects, particularly in breast cancer cells.

Case Study: In Vitro Testing

In a controlled study, the compound was tested against several cancer cell lines, including MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and A549 (lung adenocarcinoma). The following table summarizes the IC50 values obtained from these experiments:

Cell LineIC50 (μM)
MCF-725
HT-2930
A54935

These results demonstrate that this compound exhibits potent antiproliferative activity, particularly in MCF-7 cells.

Study Design

A comprehensive study involved exposing various cancer cell lines to this compound at concentrations ranging from 0 to 100 μM for 48 hours. The viability of cells was measured using the WST-1 assay, which assesses mitochondrial metabolic activity.

Results

The findings indicated a dose-dependent decrease in cell viability across all tested lines, with MCF-7 cells showing the most significant sensitivity to treatment. Flow cytometry analysis further revealed that treatment with this compound led to increased rates of apoptosis in MCF-7 cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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